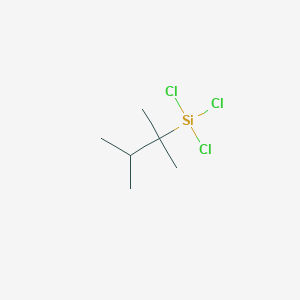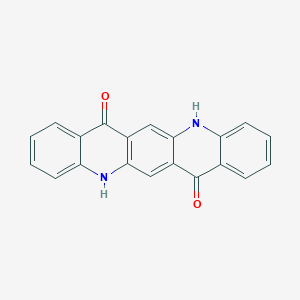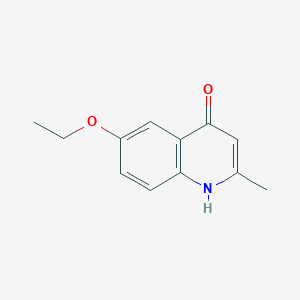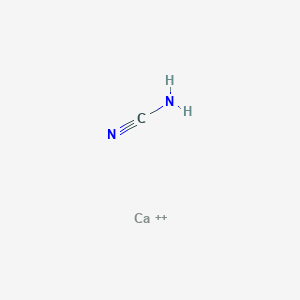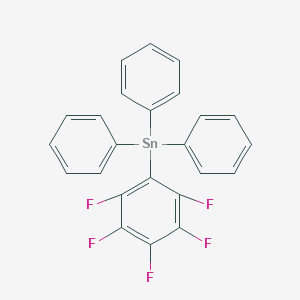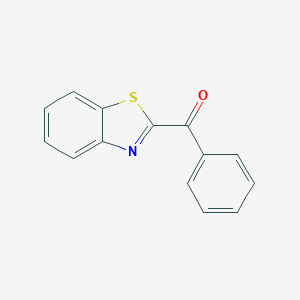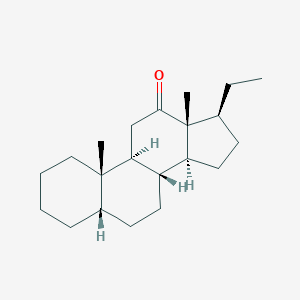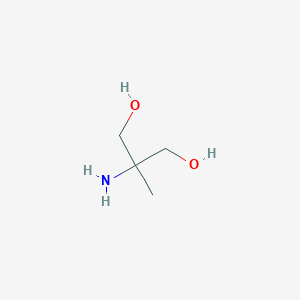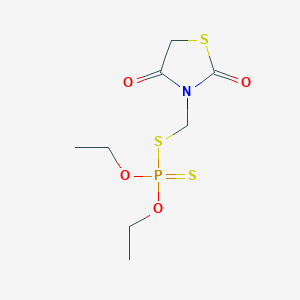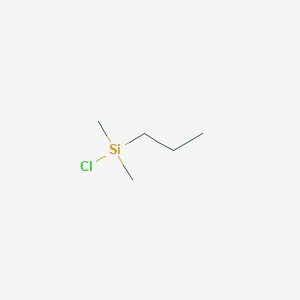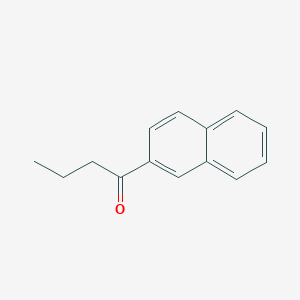
1-Naphthalen-2-ylbutan-1-one
Vue d'ensemble
Description
1-Naphthalen-2-ylbutan-1-one, also known as 1-naphthalen-1-ylbutan-1-one, is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.26 . The compound is characterized by a boiling point of 317°C and a density of 1.0861 .
Molecular Structure Analysis
The molecular structure of 1-Naphthalen-2-ylbutan-1-one can be analyzed using various techniques. For instance, Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods can be used . These techniques can provide detailed information about the molecule’s vibrational assignments, theoretical NMR analysis, and UV−vis spectrum .Physical And Chemical Properties Analysis
1-Naphthalen-2-ylbutan-1-one has a molecular weight of 198.26 and a density of 1.0861 . It has a boiling point of 317°C . These properties can be determined using various analytical techniques, including spectroscopic methods .Applications De Recherche Scientifique
Photocycloaddition of Conjugated Cyclohex-2-enones : Naphthalen-2-ones, including 1-Naphthalen-2-ylbutan-1-one, have been studied for their behavior in photocycloaddition reactions. These compounds are converted to diastereoisomeric cyclobutane adducts under specific conditions, demonstrating their potential in synthetic organic chemistry and photochemistry (Inhülsen, Schmidt, & Margaretha, 2010).
Photophysical Study in Various Solvents : The photophysical properties of similar compounds like 1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one have been examined in different solvents. These studies help in understanding the emission properties of these compounds, useful in biological systems and chemical analysis (Moreno Cerezo et al., 2001).
Removal of Naphthalene Derivatives from Solutions : Studies on the efficient removal of naphthalene derivatives like naphthalene-2-ol from aqueous solutions using solvent extraction techniques have been conducted. This has implications for environmental remediation and wastewater treatment (Shao et al., 2016).
Monoclonal Antibody Development : Research has been conducted on developing a monoclonal antibody for 1-naphthol, a compound structurally related to 1-Naphthalen-2-ylbutan-1-one, indicating the potential biomedical applications of these compounds (Chen et al., 2020).
Separation of Solid Mixtures : Studies on using porous metal-organic frameworks for the separation of naphthalene and anthracene mixtures have been conducted. This research is significant in the field of material science and separation techniques (Liu, Lang, & Abrahams, 2011).
Potential Chemotherapeutic Agent : The compound (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one has been investigated for its potential as a chemotherapeutic agent. This suggests that related compounds like 1-Naphthalen-2-ylbutan-1-one might also have therapeutic applications (Barakat et al., 2015).
Human Liver Microsomal Cytochrome P450 Enzymes Metabolism : There are studies on the metabolism of naphthalene and its derivatives by human liver microsomal cytochrome P450 enzymes, indicating the relevance of these compounds in pharmacology and toxicology (Cho, Rose, & Hodgson, 2006).
Propriétés
IUPAC Name |
1-naphthalen-2-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQCIRJFGLWMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-2-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



